![molecular formula C6H5Br2N B1338137 2-Bromo-4-(bromomethyl)pyridine CAS No. 83004-14-2](/img/structure/B1338137.png)
2-Bromo-4-(bromomethyl)pyridine
Overview
Description
Scientific Research Applications
Synthesis of Organic Nitrogen Ligands
This compound can be used for synthesizing a series of organic nitrogen ligands containing pyridine units. These ligands have significant applications in the basic research of methodology of transition metal catalysis .
Total Synthesis of Ocular Age Pigment A2-E
It is utilized in the total synthesis of ocular age pigment A2-E, which involves the reaction with retinal (vitamin A) and ethanolamine .
Preparation of Methoxy-2-(2-pyridyl)indoles
The compound serves as a reactant in the preparation of methoxy-2-(2-pyridyl)indoles, which are important intermediates in various chemical syntheses .
Suzuki Coupling Reaction
It is used in Suzuki coupling reactions to prepare derivatives such as 2-(2′,4′-difluorophenyl)-4-methylpyridine by reacting with 2,4-difluorophenylboronic acid .
Formation of C−N Bond
2-Bromo-4-(bromomethyl)pyridine acts as a building block in the formation of C−N bond through various cross-coupling reactions .
Negishi Cross-Coupling Reaction
It is a reactant in Negishi cross-coupling reactions with aryl halides catalyzed by palladium, which is a method used to form carbon-carbon bonds .
Safety and Hazards
Mechanism of Action
Target of Action
Bromopyridines, in general, are known to be used as intermediates in organic synthesis .
Mode of Action
The mode of action of 2-Bromo-4-(bromomethyl)pyridine involves its use as an intermediate in various organic reactions . For instance, it can participate in Suzuki-Miyaura cross-coupling reactions , which involve the coupling of an organoboron compound with a halide or pseudo-halide .
Biochemical Pathways
It’s worth noting that bromopyridines can be involved in the synthesis of various bioactive compounds .
Result of Action
The molecular and cellular effects of 2-Bromo-4-(bromomethyl)pyridine ’s action depend on the specific reactions it is involved in. As an intermediate in organic synthesis, its effects would be seen in the final compounds it helps produce .
Action Environment
The action, efficacy, and stability of 2-Bromo-4-(bromomethyl)pyridine can be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants .
properties
IUPAC Name |
2-bromo-4-(bromomethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSJMNJBKAPIOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513841 | |
Record name | 2-Bromo-4-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83004-14-2 | |
Record name | 2-Bromo-4-(bromomethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83004-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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